REACTION_CXSMILES
|
N1([CH:10]=[O:11])C2C=CC=CC=2N=N1.[Cl:12][C:13]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:14]=1[NH2:15]>O1CCCC1>[Cl:12][C:13]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:14]=1[NH:15][CH:10]=[O:11]
|
Name
|
|
Quantity
|
327 mg
|
Type
|
reactant
|
Smiles
|
N1(N=NC2=C1C=CC=C2)C=O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 22.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
before concentrating in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in DCM (30 ml)
|
Type
|
WASH
|
Details
|
washed with 2M HCl (15 ml)
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
was carried out by silica column chromatography (Biotage SP4, gradient elution 0-100% EtOAc in iso-hexane)
|
Reaction Time |
22.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)NC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 334 mg | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |